molecular formula C13H16N2O5 B11109244 4-[N'-(4-Methoxy-benzoyl)-hydrazino]-4-oxo-butyric acid methyl ester

4-[N'-(4-Methoxy-benzoyl)-hydrazino]-4-oxo-butyric acid methyl ester

Cat. No.: B11109244
M. Wt: 280.28 g/mol
InChI Key: HSZOLMHNUHISEL-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methoxyphenyl)formohydrazido]-4-oxobutanoate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a methoxyphenyl group, a formohydrazido moiety, and an oxobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-methoxyphenyl)formohydrazido]-4-oxobutanoate typically involves the reaction of 4-methoxyphenylhydrazine with methyl 4-oxobutanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reaction time to optimize the production efficiency and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-methoxyphenyl)formohydrazido]-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Methyl 4-[(4-methoxyphenyl)formohydrazido]-4-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(4-methoxyphenyl)formohydrazido]-4-oxobutanoate involves its interaction with specific molecular targets. The formohydrazido moiety can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group may also interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxyphenylacetate
  • Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline

Uniqueness

Compared to similar compounds, it offers a broader range of reactions and interactions, making it valuable in diverse scientific fields .

Properties

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

methyl 4-[2-(4-methoxybenzoyl)hydrazinyl]-4-oxobutanoate

InChI

InChI=1S/C13H16N2O5/c1-19-10-5-3-9(4-6-10)13(18)15-14-11(16)7-8-12(17)20-2/h3-6H,7-8H2,1-2H3,(H,14,16)(H,15,18)

InChI Key

HSZOLMHNUHISEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)CCC(=O)OC

Origin of Product

United States

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